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1. Key Pharmacokinetic Parameters for TDM The table below summarizes steady-state pharmacokinetic

parameters of flumatinib from a study in patients with chronic phase CML (CP-CML), which can serve as

preliminary references for TDM [1].

Parameter Flumatinib 400 mg (n=14) Flumatinib 600 mg (n=15)

Dosing Regimen Single and multiple doses, once daily Single and multiple doses, once daily

Time to Cmax
(Tmax)

Median 2 hours post-dose Median 2 hours post-dose

Apparent Terminal
Half-life (t1/2)

16.0 - 16.9 hours 16.0 - 16.9 hours

Accumulation Ratio
(RacAUC)

Approximately 4.1-fold Approximately 3.4-fold

Metabolites M1 (N-desmethyl flumatinib,

pharmacologically active), M3

M1 (N-desmethyl flumatinib,

pharmacologically active), M3
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Parameter Flumatinib 400 mg (n=14) Flumatinib 600 mg (n=15)

(inactive) (inactive)

Key Finding Exposure increased in an
approximately dose-proportional

manner

Exposure increased in an
approximately dose-proportional

manner

2. Tissue Distribution and Blood-Brain Barrier Penetration A study on Philadelphia chromosome-

positive Acute Lymphoblastic Leukemia (Ph+ ALL) revealed a unique tissue distribution profile for

flumatinib. The concentration order was found to be bone marrow > serum > cerebrospinal fluid (CSF),

suggesting flumatinib has a high probability of crossing the blood-brain barrier, which is a significant

consideration for preventing central nervous system leukemia [2].

3. Critical Drug-Drug Interactions Flumatinib is primarily metabolized by the cytochrome P450 enzyme

CYP3A4 [3].

Inhibitors: Concomitant use with strong CYP3A4 inhibitors, such as the antifungal drug
isavuconazole, can significantly raise flumatinib plasma concentrations. A study in rats showed

isavuconazole greatly increased flumatinib's AUC(0-t) and Cmax while decreasing its clearance
(CLz/F) [3].

Implication: When flumatinib is co-administered with CYP3A4 inhibitors, TDM is crucial to avoid
overexposure and potential toxicity. Conversely, inducers of CYP3A4 may reduce flumatinib
concentrations, leading to suboptimal efficacy.

4. Correlation with Clinical Response While definitive therapeutic trough concentrations for flumatinib

are not yet established, evidence suggests a positive relationship between drug exposure and efficacy. In a

phase 1 study with CML-CP patients, a higher early molecular response rate was observed in the 600 mg

dosing group, which achieved higher trough plasma concentrations [1].

Experimental Protocol for TDM

This protocol outlines the methodology for measuring flumatinib and its major metabolite concentrations in

human plasma, based on techniques used in published pharmacokinetic studies [1] [3].

1. Sample Collection and Timing

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 5 Tech Support

https://www.smolecule.com/products/s547876?utm_src=pdf-body
https://www.smolecule.com/products/s547876?utm_src=pdf-body
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2023.1178393/full
https://www.smolecule.com/products/s547876?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10192561/
https://www.smolecule.com/products/s547876?utm_src=pdf-body
https://www.smolecule.com/products/s547876?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10192561/
https://www.smolecule.com/products/s547876?utm_src=pdf-body
https://www.smolecule.com/products/s547876?utm_src=pdf-body
https://www.smolecule.com/products/s547876?utm_src=pdf-body
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2023.1101738/full
https://www.smolecule.com/products/s547876?utm_src=pdf-body
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2023.1101738/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC10192561/
https://www.smolecule.com/products/s547876?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Sample Type: Peripheral blood (2 mL) collected in heparinized tubes [2] [1].

Timing: For trough concentration (C~min~) monitoring, collect samples immediately before the next
scheduled dose at steady-state (e.g., on Day 11 after multiple once-daily doses) [1].

Processing: Centrifuge blood samples at 2000g for 10 minutes at 4°C. Transfer the plasma and store
at -70°C until analysis [1].

2. Sample Analysis via UPLC-MS/MS The following workflow details the analytical steps for quantifying

flumatinib and M1.

Plasma Sample

Protein Precipitation
with cool acetonitrile

Centrifuge at
13,000 rpm for 5 min

Collect Supernatant

UPLC-MS/MS Analysis

Quantification via
MRM Mode

Concentration Data
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Figure 1: Experimental workflow for quantifying flumatinib and its metabolite M1 in plasma samples.

Chromatography [3]:
Column: Waters Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7-μm).

Mobile Phase: (A) 0.1% formic acid in water; (B) Acetonitrile.
Gradient: 90% A to 10% A over 1 minute, hold for 0.5 minutes, then re-equilibrate.

Flow Rate: 0.4 mL/min.
Column Temperature: 40°C.

Mass Spectrometry [3]:
Ionization: Positive electrospray ionization (ESI+).

Mode: Multiple Reaction Monitoring (MRM).
Transitions:

Flumatinib: m/z 563.1 → 463.0
Metabolite M1: m/z 549.3 → 462.9

Internal Standard (e.g., Dasatinib): m/z 488.0 → 401.1

3. Data and Quality Control

Calibration Curve: Prepare and analyze a series of standard concentrations of flumatinib and M1 in

control plasma to create a linear calibration curve.
Quality Controls: Analyze low, medium, and high concentration quality control (QC) samples in each

batch to ensure accuracy and precision.

Conclusion and Future Directions

Current evidence supports the feasibility of TDM for flumatinib, with established PK parameters and a

robust UPLC-MS/MS protocol. Future work should focus on:

Defining a formal target therapeutic range for trough concentrations through prospective clinical

studies.
Further investigating the exposure-response and exposure-toxicity relationships.

Validating the clinical utility of TDM in diverse patient populations, including those taking multiple
medications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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